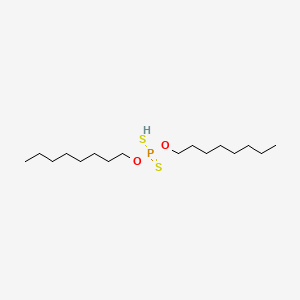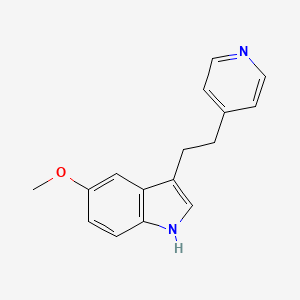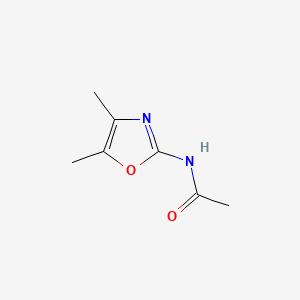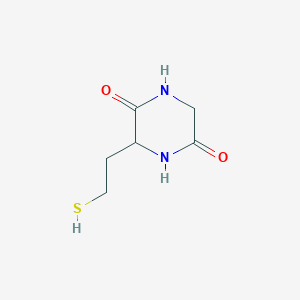
3-(2-Sulfanylethyl)piperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Sulfanylethyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the use of multicomponent reactions (MCRs), such as the Ugi reaction. This reaction allows for the efficient construction of the piperazine-2,5-dione core by combining an amine, an aldehyde, an isocyanide, and a carboxylic acid . The reaction typically proceeds under mild conditions and can be catalyzed by various agents, including trimethylsilyl trifluoromethane sulfonate (TMSOTf) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for industrial applications.
化学反应分析
Types of Reactions
3-(2-Sulfanylethyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The sulfanylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine-2,5-dione derivatives.
科学研究应用
3-(2-Sulfanylethyl)piperazine-2,5-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(2-Sulfanylethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity. For example, it has been shown to interact with anticancer target proteins such as the human androgen receptor and epidermal growth factor receptor 2 (HER2) . These interactions can disrupt the normal function of these proteins, leading to therapeutic effects.
相似化合物的比较
3-(2-Sulfanylethyl)piperazine-2,5-dione can be compared with other cyclic dipeptides and piperazine derivatives:
Cyclo(Gly-Gly): A simpler cyclic dipeptide with glycine residues, lacking the sulfanylethyl group.
Cyclo(L-HomoCySH-L-HomoCySH): A similar compound with two sulfanylethyl groups, which may exhibit different biological activities.
Phenylahistin: A piperazine-2,5-dione derivative with potent antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
28147-70-8 |
|---|---|
分子式 |
C6H10N2O2S |
分子量 |
174.22 g/mol |
IUPAC 名称 |
3-(2-sulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O2S/c9-5-3-7-6(10)4(8-5)1-2-11/h4,11H,1-3H2,(H,7,10)(H,8,9) |
InChI 键 |
BXRKUUUJRQQYAG-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC(C(=O)N1)CCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


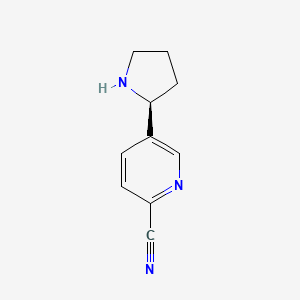
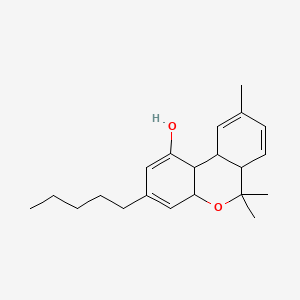
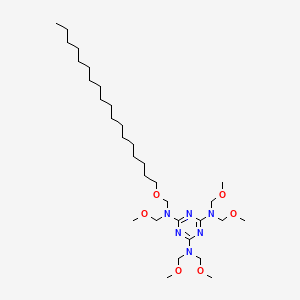
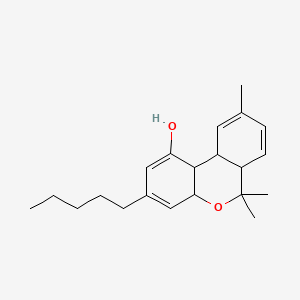


![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
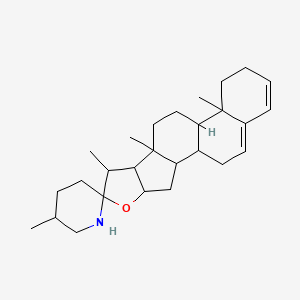
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
